2,6-Dichloropyridine-4-methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVQJXXKYFOSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465379 | |
| Record name | 2,6-Dichloropyridine-4-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88579-63-9 | |
| Record name | 2,6-Dichloropyridine-4-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-2,6-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations
Precursor Synthesis and Halogenation Reactions
The foundation for synthesizing the target compound is the creation of a 2,6-dichlorinated pyridine (B92270) core. This is typically achieved through direct chlorination of pyridine or its precursors under specific conditions designed to favor substitution at the C-2 and C-6 positions.
Synthesis of 2,6-Dichloropyridine (B45657) and Related Halogenated Pyridines
The production of 2,6-dichloropyridine often commences with pyridine itself, which undergoes chlorination to first yield 2-chloropyridine (B119429) as an intermediate. google.comgoogle.com This monochlorinated product is then subjected to a second chlorination step to afford the desired 2,6-disubstituted compound. google.com Gas-phase chlorination of pyridine is typically conducted at elevated temperatures, around 200°C. guidechem.com Alternatively, liquid-phase processes can be employed. One effective method involves reacting 2-chloropyridine with chlorine gas in a liquid phase at temperatures of 160°C or higher, notably in the absence of a catalyst, to achieve high selectivity for 2,6-dichloropyridine. mdpi.com
Photochlorination represents an advanced technique for the synthesis of chlorinated pyridines, offering high efficiency and control. In one method, 2,6-dichloropyridine is synthesized by reacting 2-chloropyridine or its hydrochloride salt with chlorine gas at 160-190°C under the influence of photoinitiation. stackexchange.com This process is advantageous as it can proceed without a catalyst or solvent, leading to high conversion and selectivity. stackexchange.com The use of visible light, particularly blue light, has been specified for this reaction. stackexchange.com
Another patented photochlorination process involves introducing pyridine, an inert gas, and chlorine into a reactor at 150-195°C. nih.gov This method uses an ultraviolet light source that specifically emits light within the 300-460 nm wavelength range to produce 2,6-dichloropyridine with high yield and purity. nih.gov
| Method | Reactants | Conditions | Yield | Purity | Source |
| Photochlorination | Pyridine, Nitrogen, Chlorine | 175°C, 380nm UV light | 89% | 98.5% | nih.gov |
| Photochlorination | Pyridine, Argon, Chlorine | 185°C, 390nm UV light | 85.6% | 99.0% | nih.gov |
| Photochlorination | 2-chloropyridine, Chlorine | 160-190°C, Visible light | High | High | stackexchange.com |
Achieving regioselectivity is a paramount challenge in pyridine chemistry. For the synthesis of 2,6-dichloropyridine, strategies are employed to specifically direct chlorination to the C-2 and C-6 positions, which are electronically activated by the ring nitrogen. A high-temperature, liquid-phase chlorination of 2-chloropyridine in the absence of a catalyst has been shown to yield 2,6-dichloropyridine with high regioselectivity (e.g., 81% 2,6-dichloro isomer). mdpi.com
An alternative and highly effective strategy for regioselective halogenation involves the use of pyridine N-oxides. The N-oxide functional group strongly activates the C-2 and C-6 positions for electrophilic attack and subsequent deoxygenative nucleophilic halogenation. sigmaaldrich.combldpharm.com This approach provides a practical and mild route to various 2-halo-substituted pyridines. sigmaaldrich.combldpharm.com
Synthesis of 4-Substituted Pyridine Intermediates
To synthesize the final target molecule, an intermediate that is functionalized at the C-4 position is required. A sophisticated approach involves modifying the 2,6-dichloropyridine core rather than starting with a 4-substituted pyridine. A key strategy is the nitration of 2,6-dichloropyridine to produce 2,6-dichloro-4-nitropyridine (B133513). This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The highly activated nitro-intermediate can then be converted to other functional groups.
Specifically, the nitro group of 2,6-dichloro-4-nitropyridine can be reduced to an amino group via catalytic hydrogenation (e.g., H₂/Pd-C), yielding the crucial intermediate, 4-amino-2,6-dichloropyridine (B16260). researchgate.netsimsonpharma.com This amine serves as a precursor for the eventual introduction of the methylamine (B109427) moiety.
Another advanced route to a C-4 functionalized intermediate involves the initial oxidation of 2,6-dichloropyridine to 2,6-dichloropyridine N-oxide. google.comguidechem.comresearchgate.net This N-oxide can then be chlorinated at the C-4 position using reagents like phosphorus oxychloride to yield 2,4,6-trichloropyridine (B96486), another vital precursor for the final amination step. google.comguidechem.com
Amination Reactions and Formation of 2,6-Dichloropyridine-4-methylamine
The final step in the synthesis is the introduction of the methylamine group at the C-4 position of the dichlorinated pyridine ring. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction.
Nucleophilic Aromatic Substitution (SNAr) with Amines
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. youtube.comlumenlearning.com The pyridine nitrogen atom withdraws electron density from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions, making them susceptible to attack by nucleophiles. stackexchange.comyoutube.com This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing feature. stackexchange.comlumenlearning.comlibretexts.org The subsequent loss of a leaving group (in this case, a chloride ion) restores aromaticity and results in the substituted product. youtube.com
In the context of forming this compound, the most direct SNAr pathway involves the reaction of 2,4,6-trichloropyridine with methylamine. The chlorine atom at the C-4 position is the most activated toward nucleophilic displacement due to the combined electron-withdrawing effects of the ring nitrogen and the two chlorine atoms at C-2 and C-6. This heightened reactivity allows for a regioselective substitution, where methylamine preferentially attacks the C-4 position to displace the chloride ion, yielding the final product. nih.govnih.gov This type of regioselectivity is well-documented in related systems like dichloroquinazolines and dichloropyrimidines, where amines selectively displace the C-4 chlorine. nih.govwuxiapptec.com
Regioselectivity Studies in Amination
The regioselectivity of amination on dichlorinated pyridine and pyrimidine (B1678525) systems is a critical aspect of their synthesis. In nucleophilic aromatic substitution (SNAr) reactions on dihalopyridines, the position of substitution is governed by the electronic properties of the ring and the existing substituents. For a 2,6-dichloropyridine system, direct nucleophilic attack by an amine is challenging due to the deactivating nature of the chloro substituents and the already electron-rich pyridine ring.
However, activation of the ring, for instance by N-oxidation, alters the electronic distribution and makes the C4 position more electrophilic and susceptible to nucleophilic attack. Studies on the related 2,4-dichloropyrimidines show that SNAr reactions with an electron-withdrawing substituent at the C5 position demonstrate a high selectivity for substitution at the C4 position. nih.gov While direct amination at C4 of 2,6-dichloropyridine is not typically favored, the strategic placement of activating groups or the use of catalytic systems can control the regiochemical outcome.
Influence of Substituents on Reaction Outcomes
Substituents on the pyridine ring exert a profound influence on the course of amination reactions. The two chlorine atoms in this compound are electron-withdrawing groups that activate the ring towards nucleophilic attack, but their effect is most pronounced at the ortho and para positions relative to themselves (which are the other chloro-position and the nitrogen atom). The methylamino group at the C4 position is a strong electron-donating group. This donation deactivates the ring towards further electrophilic substitution but activates it for certain nucleophilic substitutions by stabilizing intermediates.
In palladium-catalyzed aminations of chloroarenes, the electronic properties of the haloarene can affect the reaction rates. researchgate.net For nickel-catalyzed cross-coupling reactions on dichloropyridines, the choice of phosphine (B1218219) ligands and their electronic and steric properties are crucial in determining the selectivity between mono- and diarylation products. nih.gov More electron-rich, sigma-donating trialkylphosphines can favor the second substitution (diarylation) by increasing the rate of oxidative addition. nih.gov Conversely, the presence of the electron-donating amino group at C4 in the target molecule would deactivate the C2 and C6 positions towards further SNAr, making catalytic cross-coupling reactions a more viable strategy for subsequent modifications.
Alternative Amination Pathways and Catalytic Approaches
Beyond the classical oxidation-nitration-reduction sequence, modern catalytic methods offer alternative pathways for C-N bond formation.
Palladium and Nickel-Catalyzed Amination: Buchwald-Hartwig amination, utilizing palladium catalysts with specialized phosphine ligands, is a powerful tool for forming aryl-amine bonds. researchgate.netmdpi.com Similarly, nickel-based catalysts have been developed for the selective monoarylation of dichloropyridines, a process that can be adapted for amination. nih.gov These methods could potentially be applied to a suitably protected or functionalized dichloropyridine precursor to install the methylamine group directly.
Ruthenium-Catalyzed Amino Exchange: Recent advancements have introduced ruthenium-catalyzed amino exchange reactions. This method allows for the direct transformation of aminopyridines into different, more complex analogues by activating the pyridine ring through π-coordination to the ruthenium center, which facilitates nucleophilic aromatic substitution. scientificupdate.com This could be a potential route to synthesize derivatives of this compound.
MOF-Derived Catalysts: Metal-Organic Framework (MOF)-derived catalysts, particularly those with nickel nanoparticles embedded in nitrogen-doped carbon, have shown high efficacy in reductive amination reactions. rsc.orgresearchgate.net These catalysts could be employed in a one-pot reaction between a diketone precursor and methylamine, followed by cyclization and chlorination steps, representing a novel synthetic design.
Derivatization Strategies of this compound
The title compound serves as a scaffold for further chemical modifications, allowing for the generation of a diverse library of molecules.
Chemical Modifications at the Amine Functionality
The primary methylamine group is a versatile handle for derivatization. Standard reactions for primary amines can be readily applied to introduce various functional groups, which can modulate the molecule's physicochemical properties.
Common Derivatization Reactions:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation/Arylation: Further N-alkylation or N-arylation, although this may be sterically hindered.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
For analytical purposes, derivatization with fluorescent tags such as 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), or 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride allows for highly sensitive detection in chromatographic methods. thermofisher.comrsc.org
| Reagent | Functional Group Introduced | Resulting Moiety | Primary Use |
|---|---|---|---|
| Acyl Chloride (R-COCl) | Acyl | Amide | Synthetic Modification |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl | Sulfonamide | Synthetic Modification |
| Isocyanate (R-NCO) | Carbamoyl | Urea | Synthetic Modification |
| Dansyl Chloride (DNS-Cl) | Dansyl | Fluorescent Sulfonamide | Fluorescence Labeling |
| FMOC-Cl | Fmoc | Fluorescent Carbamate | Fluorescence Labeling |
Further Transformations of the Pyridine Ring System
The pyridine ring of this compound, with its two chloro substituents, is ripe for further functionalization.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C2 and C6 positions can be displaced by strong nucleophiles. For instance, after activating the ring via nitration at the 3 and 5 positions, these chloro groups can be substituted by nucleophiles like azides or other amines under mild conditions. researchgate.net
Cross-Coupling Reactions: The C-Cl bonds are suitable for various palladium- or nickel-catalyzed cross-coupling reactions, enabling the introduction of carbon-based substituents.
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with other amines to create diaminopyridines.
A notable transformation involves the nitration of 4-amino-2,6-dichloropyridine to yield 4-amino-2,6-dichloro-3,5-dinitropyridine. researchgate.net This highly activated system readily undergoes subsequent nucleophilic substitution of the chloro groups.
| Nucleophile | Product | Yield |
|---|---|---|
| Sodium Azide (NaN₃) | 4-Amino-3,5-dinitro-2,6-diazidopyridine | - |
| Ammonia (NH₃) | 2,6-Diamino-3,5-dinitropyridin-4-amine | - |
| Methylamine (CH₃NH₂) | N2,N6-Dimethyl-3,5-dinitro-pyridine-2,4,6-triamine | - |
| Sodium Methoxide (NaOMe) | 4-Amino-2,6-dimethoxy-3,5-dinitropyridine | 85% |
Stereoselective Synthesis of Enantiomers and Diastereomers
The compound this compound is achiral and does not have stereoisomers. However, stereocenters can be introduced through derivatization, leading to the formation of enantiomers or diastereomers.
This can be achieved by:
Reaction with Chiral Reagents: Acylating the amine with a chiral carboxylic acid (e.g., Mosher's acid) or another chiral electrophile would produce a mixture of diastereomers, which could potentially be separated chromatographically.
Use of Chiral Catalysts: A stereoselective transformation on the pyridine ring, such as an asymmetric cross-coupling reaction catalyzed by a chiral transition metal complex, could introduce a chiral substituent, creating a pair of enantiomers.
Reaction with Chiral Amines: In related catalytic systems, the use of chiral amines in nucleophilic substitution reactions has been demonstrated to proceed effectively, suggesting that derivatives could be formed by reacting a precursor with a chiral amine. scientificupdate.com
While specific examples for the stereoselective synthesis of derivatives of this compound are not prominently documented, the principles of asymmetric synthesis are broadly applicable for creating chiral molecules from this achiral scaffold.
Structure Activity Relationship Sar Studies of 2,6 Dichloropyridine 4 Methylamine Derivatives
Rational Design and Molecular Modifications
Rational drug design for derivatives of 2,6-Dichloropyridine-4-methylamine involves a targeted approach to modify its chemical structure to improve its therapeutic properties. This process relies on a deep understanding of the compound's interaction with its biological target.
Systematic modifications of the substituents on the pyridine (B92270) ring of this compound derivatives have been shown to significantly impact their biological activity. Research has demonstrated that the nature, position, and size of these substituents can alter the compound's efficacy.
For instance, in the context of developing inhibitors for β-amyloid-42 (Aβ42) aggregation, which is implicated in Alzheimer's disease, the 2,6-diaminopyridine moiety has been identified as a critical component. nih.gov Novel 2,6-disubstituted pyridine derivatives were designed to interact with the β-sheet conformation of Aβ through the formation of donor-acceptor-donor hydrogen bonds. nih.gov It was found that compounds containing three 2,6-disubstituted pyridine units, separated by specific linkers, were the most potent inhibitors of Aβ aggregation. nih.gov
In the development of potential antituberculosis agents, a series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine were synthesized. nih.gov All of these compounds exhibited significant activity against a resistant strain of Mycobacterium tuberculosis. nih.gov Notably, derivatives containing highly basic substituents such as pyrrolidine and piperidine demonstrated strong inhibition of the standard strain as well. nih.gov
The antiproliferative activity of pyridine derivatives has also been a subject of SAR studies. It has been observed that the introduction of methoxy (OMe) groups can significantly decrease the IC50 values, indicating increased potency. mdpi.com For example, increasing the number of OMe groups in a series of derivatives led to a progressive decrease in their IC50 values. mdpi.com Furthermore, the combination of OMe and hydroxyl (OH) groups, or OH and methyl (CH3) groups, has been shown to produce derivatives with even greater antiproliferative activity. mdpi.com
| Compound Series | Key Substituent Variation | Observed Impact on Biological Activity | Therapeutic Area |
|---|---|---|---|
| 2,6-disubstituted pyridines | Number of pyridine units and linker length | Increased number of units enhanced inhibition of Aβ aggregation nih.gov | Alzheimer's Disease |
| 2,6-disubstituted thiosemicarbazone pyridines | Introduction of basic substituents (pyrrolidine, piperidine) | Strongly inhibited growth of standard M. tuberculosis strain nih.gov | Tuberculosis |
| Substituted pyridines | Addition of OMe and OH groups | Decreased IC50 values, indicating higher antiproliferative activity mdpi.com | Cancer |
Modifications to the amine group at the 4-position of the pyridine ring have a profound effect on the biological efficacy of these derivatives. The nature of the amine substituent can influence factors such as solubility, bioavailability, and target binding affinity. nih.gov
In a study on 2,6-diaminopyridine-coupled rhodamine derivatives, the substitution on the amine functionality was investigated for its effect on metal-ion interactions. nih.gov It was found that these substitutions governed the selectivity and sensitivity of the compounds in recognizing different metal ions of biological importance. nih.gov
Research into novel alkyl amine-substituted icariside II derivatives as potential anticancer agents revealed that the length of the alkyl chain and the nature of the terminal amine substituents influenced their antitumor activity. nih.gov While the introduction of an alkyl amine substituent at the 6-C position was not favorable, most of the 7-O-alkylamino derivatives exhibited good antitumor activity. nih.gov Specifically, substitutions with pyrrolyl, N,N-diethylamino, or piperidyl groups resulted in higher activity compared to N,N-methylamino substitution, which was attributed to the different volumes of the side chains. nih.gov
| Compound Series | Amine Substitution | Observed Impact on Biological Efficacy |
|---|---|---|
| 2,6-diaminopyridine-coupled rhodamines | Varied substitutions on the amine functionality | Governed the selectivity and sensitivity for metal-ion recognition nih.gov |
| 7-O-alkylamino icariside II derivatives | Pyrrolyl, N,N-diethylamino, piperidyl | Exhibited greater anticancer activity compared to N,N-methylamino substitution nih.gov |
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational methods are indispensable tools in modern drug discovery for elucidating the SAR of compounds like this compound derivatives. These techniques provide detailed insights into the molecular interactions that govern biological activity.
QSAR analysis is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties. This method is used to build predictive models that can guide the design of new, more potent molecules.
In a study of pyridine and bipyridine derivatives for cervical cancer therapy, a QSAR model was developed to investigate 30 crystal structures. chemrevlett.com The model, which used the half-maximal inhibitory concentration (IC50) against the HeLa cell line, showed good predictive ability with high coefficients of determination for both the training and test sets. chemrevlett.com This QSAR model was then used to design a novel anticancer structure with a significantly lower predicted IC50 value. chemrevlett.com
Another study focused on 1,4-dihydropyridine derivatives as multidrug resistance (MDR) reverters in cancer. nih.gov A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted to understand the factors governing their MDR reversing ability. nih.gov The resulting contour maps from these models provided valuable insights into the molecular features relevant to the biological activity, which were then used to identify novel features to enhance the activity of the 1,4-dihydropyridine framework. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding mode and predicting the binding affinity of drug candidates.
In the development of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents, molecular docking studies were performed with α-amylase. nih.gov The docking results indicated that the synthesized compounds had favorable inhibitory properties, with one compound showing the best docking score against the target protein. nih.gov The reliability of the docking procedure was confirmed by re-docking the co-crystal ligand into the active site of the enzyme, which resulted in a root-mean-square deviation (RMSD) value below 2 Å. nih.gov
Similarly, a molecular docking study of pyridine-2-methylamine derivatives as MmpL3 inhibitors for tuberculosis showed that a lead compound bound effectively to the active pocket of the target protein. nih.gov The study also identified non-interacting regions within the binding pockets, suggesting that the introduction of additional hydrophobic groups could further enhance binding and activity. nih.gov
Conformational analysis and molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein interactions over time. These simulations can reveal important information about the stability of the complex and the conformational changes that occur upon binding.
MD simulations have been used to explore the hydration dynamics of proteins and the interactions of various compounds with biological membranes. mdpi.com In the context of drug design, MD simulations can reveal the stability of a ligand-protein complex. For example, in the study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, the stability of the complex was confirmed by root-mean-square deviation (RMSD) analysis, which showed that the complex stabilized after 25 nanoseconds with only minor perturbations. nih.gov The root-mean-square fluctuation (RMSF) values from the simulation also identified the key amino acid residues that interacted with the compound. nih.gov These simulations can suggest that certain derivatives could be potent competitive inhibitors of natural substrates by forming promising complexes with their target enzymes. mdpi.com
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, typically a protein, to guide the design of novel, potent, and selective inhibitors. This approach is particularly instrumental in the development of kinase inhibitors, where understanding the specific interactions between a small molecule and the kinase's ATP-binding site is crucial for achieving desired therapeutic effects while minimizing off-target activities. cuni.cz The core principle of SBDD involves an iterative process of designing, synthesizing, and testing new compounds based on the co-crystal structure of the target protein with a bound ligand or through computational modeling.
For derivatives of this compound, structure-based design strategies are critical for optimizing their interactions within the active site of their target enzymes. While specific SBDD studies detailing the co-crystal structures of this compound derivatives with their biological targets are not extensively available in the public domain, the general principles of this approach, as applied to similar pyridine-based scaffolds, provide a framework for understanding how such studies would be conducted.
A typical SBDD workflow for a this compound analog would commence with obtaining a high-resolution X-ray crystal structure of the target protein, often a kinase, in complex with the initial hit compound. mdpi.com This structural information provides invaluable insights into the binding mode of the inhibitor, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to its affinity. nih.gov
For instance, in the rational design of pyridine-based inhibitors, the nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of a kinase's ATP-binding pocket. The substituents on the pyridine ring are then systematically modified to exploit other pockets and channels within the active site. In the case of this compound, the chlorine atoms at the 2 and 6 positions can be strategically utilized to occupy hydrophobic pockets, enhancing both potency and selectivity. The methylamine (B109427) group at the 4-position can be extended to reach into solvent-exposed regions or to form additional interactions with the protein surface.
Molecular docking simulations are a vital computational tool within the SBDD toolkit. nih.gov These simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. For novel this compound derivatives, docking studies can be used to prioritize which proposed modifications are most likely to improve binding affinity before embarking on synthetic efforts.
The following interactive data table illustrates a hypothetical scenario of how structure-based design could be applied to optimize a lead compound based on the this compound scaffold targeting a hypothetical kinase. The data presented is for illustrative purposes to demonstrate the principles of SBDD.
| Compound ID | R1-Substitution (at methylamine) | R2-Substitution (at pyridine ring) | Predicted Binding Affinity (Kd, nM) | Key Interactions Observed in Model | Design Rationale |
| Lead-01 | -H | -Cl | 500 | H-bond with hinge residue; Cl in hydrophobic pocket | Initial hit compound |
| Analog-1a | -CH2CH2OH | -Cl | 250 | Additional H-bond with solvent-exposed residue | Introduce polar group to engage with solvent front |
| Analog-1b | -c-propyl | -Cl | 150 | Enhanced hydrophobic interaction in side pocket | Fill a small hydrophobic pocket adjacent to the amine |
| Analog-2a | -H | -OCH3 | 800 | Loss of hydrophobic interaction | Methoxy group is too bulky for the hydrophobic pocket |
| Analog-2b | -H | -CN | 450 | Potential for polar interaction, but sterically unfavored | Introduce a polar group to probe for new interactions |
| Optimized-1 | -c-propyl | -Cl | 75 | Combination of hydrophobic and hinge interactions | Combine favorable modifications from previous analogs |
The insights gained from such SBDD studies, combining crystallographic data and computational modeling, are crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. nih.gov This iterative cycle of design, synthesis, and biological evaluation, guided by structural information, accelerates the drug discovery process and increases the likelihood of developing successful therapeutic agents. researchgate.net
Advanced Research on Biological Activities and Mechanisms of Action
Pharmacological Investigations of 2,6-Dichloropyridine-4-methylamine Derivatives
The pharmacological exploration of this compound derivatives has unveiled a broad spectrum of biological effects. These investigations are crucial for identifying lead compounds for drug development and for understanding their mechanisms of action at the molecular and cellular levels.
In Vitro Pharmacological Profiling
In vitro studies are fundamental in the initial assessment of the pharmacological properties of newly synthesized compounds. These assays provide valuable data on enzyme inhibition, receptor binding, and cellular effects, guiding further research.
Derivatives of dichloropyridine have been investigated for their ability to inhibit various enzymes. For instance, certain pyrimidine (B1678525) derivatives, which share structural similarities with pyridine (B92270) compounds, have been identified as inhibitors of specific enzymes. An enzyme inhibition assay was developed for 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine, highlighting the potential of dichlorinated heterocyclic compounds to act as enzyme inhibitors. Such assays are critical for determining the potency and selectivity of these compounds, which are key parameters for their development as therapeutic agents. The general principles of enzyme inhibition assays are well-established, often involving spectrophotometric methods to monitor enzyme activity.
The interaction of this compound derivatives with various receptors is a key area of pharmacological research. While specific receptor binding studies on this exact compound are not extensively documented in the provided results, related structures have been evaluated. For example, studies on various psychoactive substances, including piperazine (B1678402) and aminoindane derivatives, involve extensive receptor binding assays to characterize their pharmacological profiles. These studies typically assess the affinity of compounds for a range of monoamine transporters and receptors. Similarly, research into novel antitubercular agents based on 6-dialkylaminopyrimidine carboxamides involved screening and structure-activity relationship studies, which inherently consider the interaction with molecular targets, even if not classical receptor binding. The chemoselective reactions of related dichlorinated pyrimidines with amines to create libraries of compounds for screening also point towards the synthesis of molecules designed to interact with specific biological targets.
Cellular assays are pivotal in determining the functional effects of this compound derivatives on cells. These assays can reveal a compound's potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Antiproliferative Activity:
Numerous studies have demonstrated the antiproliferative effects of pyridine derivatives. For example, novel synthesized substituted pyridine candidates have shown promising cytotoxic effects against various cancer cell lines, including large-cell lung and colon cancer cell lines. Another study on (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives reported their in vitro antiproliferative activity against eight human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds varied, with some showing significant potency.
In Vivo Efficacy Studies and Animal Models
Pharmacodynamic Endpoints and Biomarker Analysis
Pharmacodynamics is the study of what a drug does to the body. To understand the effects of this compound, researchers would first need to establish key pharmacodynamic (PD) endpoints. These are measurable, dose-related effects of the compound on the body that can indicate its biological activity. The selection of these endpoints would be guided by initial screening assays that might suggest a particular therapeutic area.
Following the identification of PD endpoints, biomarker analysis would be crucial. Biomarkers are measurable indicators of a biological state or condition. In the context of drug development, they can be used to track the progression of a disease or the effect of a treatment. For this compound, this would involve identifying and validating biomarkers that correlate with its pharmacodynamic activity. This could include changes in the levels of specific proteins, enzymes, or other molecules in response to the compound.
Elucidation of Molecular Mechanisms
Understanding how a compound exerts its effects at a molecular level is fundamental to its development as a therapeutic agent. This involves identifying its specific biological targets and the signaling pathways it modulates.
A critical step in understanding the mechanism of action of this compound would be the identification of its molecular target(s) within the body. This process often begins with broad screening approaches, such as affinity chromatography or proteomic profiling, to identify proteins or other macromolecules that physically interact with the compound.
Once potential targets are identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects. This can be achieved through various techniques, including genetic methods like siRNA or CRISPR/Cas9 to knockdown the target gene and observe if the compound's effect is diminished. Biochemical assays can also be used to confirm that the compound directly modulates the activity of the purified target protein.
After identifying a validated target, the next step is to understand how the interaction between this compound and its target affects broader cellular processes. This involves pathway analysis, which maps the complex network of interactions between molecules in a cell. By understanding which signaling pathways are altered by the compound, researchers can gain insights into its downstream effects and potential therapeutic applications. Techniques such as transcriptomics (measuring changes in gene expression) and phosphoproteomics (analyzing changes in protein phosphorylation) are powerful tools for this purpose.
To gain a comprehensive understanding of the biological impact of this compound, metabolomic and proteomic studies would be indispensable. Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. By comparing the metabolomic profiles of treated versus untreated systems, researchers can identify metabolic pathways that are perturbed by the compound.
Proteomics, the large-scale study of proteins, provides a complementary view of the compound's effects. Changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with this compound would offer crucial clues about its mechanism of action and potential off-target effects. One supplier, Santa Cruz Biotechnology, lists this compound as a product for proteomics research, though specific applications are not detailed in publicly available literature. scbt.com
Preclinical Development Considerations for Therapeutic Applications
Before a compound can be considered for clinical trials in humans, it must undergo rigorous preclinical development. This stage focuses on evaluating the compound's safety and efficacy in non-human systems.
Drug Metabolism and Pharmacokinetics (DMPK) is a cornerstone of preclinical development, focusing on what the body does to the drug. This research investigates the absorption, distribution, metabolism, and excretion (ADME) of a compound. For this compound, DMPK studies would be essential to understand its "drug-like" properties.
Key aspects of DMPK research include:
Absorption: How the compound is taken up by the body.
Distribution: Where the compound travels within the body.
Metabolism: How the compound is chemically modified by the body, often by enzymes such as cytochrome P450s.
Excretion: How the compound and its metabolites are eliminated from the body.
This information is vital for determining the appropriate dosage and administration route and for predicting potential drug-drug interactions.
Toxicology Studies and Safety Pharmacology
Comprehensive toxicological data for this compound is limited in publicly accessible scientific literature. The compound is primarily classified based on general hazard statements. According to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, the compound is considered harmful if swallowed, and capable of causing skin, eye, and respiratory irritation. chemicalbook.combldpharm.comechemi.com However, detailed in-vivo and in-vitro studies defining its full toxicological profile are not extensively reported.
The standard toxicological evaluation for a chemical intermediate of this nature would typically involve a battery of tests to determine its potential adverse effects. These include assessments of acute toxicity, toxicity upon repeated exposure, and genotoxicity.
Acute Toxicity Acute toxicity studies are designed to evaluate the adverse effects occurring within a short time after administration of a single dose of a substance. The primary endpoint is often the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population. While specific LD50 values for this compound are not available, data for the related parent compound, 2,6-Dichloropyridine (B45657), indicate it is toxic if swallowed. rsc.orgfishersci.com
Repeat-Dose Toxicity Repeat-dose toxicity studies assess the effects of a substance following prolonged and repeated exposure. These studies are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found. Such studies involve daily administration of the compound to animals (commonly rats or dogs) for periods like 28 or 90 days, followed by detailed examination of clinical signs, body weight, blood chemistry, and histopathology of major organs. Current time information in El Paso, TX, US. For instance, a 28-day study on a different chemical, bromochlorophene, evaluated parameters like mortality, body weight changes, and biochemical assays, establishing a NOAEL. scbt.com A similar framework would be necessary to understand the long-term safety profile of this compound.
Genotoxicity Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA), leading to mutations or chromosomal aberrations. A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, and an in vivo mammalian erythrocyte micronucleus test. nih.gov For the related compound 2,6-diaminopyridine, in vitro tests showed evidence of mutagenicity, but these findings were not confirmed in subsequent in vivo assays. europa.eu A complete genotoxicity assessment for this compound would be required to rule out mutagenic potential.
Formulation Science for Enhanced Delivery and Bioavailability
The effective biological application of many chemical compounds, particularly pyridine derivatives, can be limited by poor aqueous solubility. researchgate.net The pyridine ring, while polar, can be part of a larger molecule with low water solubility, which in turn hampers its absorption and bioavailability. nih.gov Formulation science offers strategies to overcome these challenges. For a compound like this compound, advanced formulation approaches would be critical to enhance its dissolution rate and ensure adequate concentrations reach the target site.
The primary goal of these formulation strategies is to present the drug in a solubilized state or as a fine dispersion, thereby increasing the surface area for absorption. nih.gov Lipid-based drug delivery systems (LBDDS) are a prominent class of such technologies. nih.govacs.org
Lipid-Based Formulations LBDDS encompass a range of systems from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS). These formulations utilize lipids, surfactants, and co-solvents to dissolve or disperse the active compound. nih.gov Upon gentle agitation in the aqueous environment of the gastrointestinal tract, these systems can form fine emulsions or microemulsions, facilitating drug release and absorption.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) To create solid dosage forms, liquid lipid formulations can be transformed into solid particles. Solid Lipid Nanoparticles (SLNs) are colloidal carriers where the drug is encapsulated within a solid lipid matrix. Nanostructured Lipid Carriers (NLCs) are a second generation of these particles, created by blending solid and liquid lipids, which improves drug loading capacity and stability. mdpi.com These nanoparticle systems offer advantages such as controlled release, protection of the encapsulated drug from degradation, and the potential for targeted delivery. mdpi.comresearchgate.net The development of such a formulation for this compound would involve screening various lipids and surfactants to achieve optimal particle size, drug encapsulation efficiency, and release kinetics.
Environmental Fate and Degradation Studies
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical compound by non-living environmental factors such as sunlight and water.
Photolysis: The degradation of pyridine-based compounds by sunlight (photolysis) can be a significant environmental process. tandfonline.com While specific data for 2,6-Dichloropyridine-4-methylamine is unavailable, studies on other pyridine (B92270) derivatives suggest that the pyridine ring can be susceptible to photochemical transformations. tandfonline.com The presence of chlorine atoms on the pyridine ring may influence the rate and mechanism of photolysis.
Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the chlorine and methylamine (B109427) substituents on the pyridine ring to hydrolysis is a key factor in the persistence of this compound in aquatic environments. The carbon-chlorine bond in chloropyridines can be resistant to hydrolysis under normal environmental pH conditions. However, the presence of the methylamine group might alter the electronic properties of the pyridine ring, potentially influencing the susceptibility of the chloro-substituents to hydrolysis. For instance, the hydrolysis of 2-chloropyridine (B119429) is a known reaction, though it may require specific conditions. nih.gov
Chemical oxidation and reduction reactions in the environment, often mediated by reactive species like hydroxyl radicals, can contribute to the degradation of organic compounds. cdc.gov The pyridine ring is generally stable, but the substituents can influence its reactivity. The methylamine group could be susceptible to oxidation. Advanced oxidation processes have been shown to degrade halogenated antibiotics, suggesting that similar mechanisms could potentially act on this compound. engineering.org.cn Conversely, under anaerobic conditions, reductive dechlorination of chlorinated aromatic compounds can occur. nih.gov The persistence of some chloropyridines in anoxic sediments suggests that this process may be slow for this class of compounds. nih.gov
Biotic Degradation and Biotransformation
Biotic degradation, the breakdown of organic compounds by living organisms, particularly microorganisms, is a crucial pathway for the removal of many synthetic chemicals from the environment.
The microbial degradation of pyridine and its derivatives has been observed in both soil and water. tandfonline.com However, the biodegradability of substituted pyridines is highly dependent on the nature and position of the substituents. tandfonline.com
Studies have shown that chloropyridines can be resistant to microbial degradation. nih.gov For example, 2-chloropyridine and 3-chloropyridine (B48278) have been found to persist in anoxic sediment slurries for extended periods. nih.gov In contrast, 4-chloropyridine (B1293800) has been shown to be biodegradable. nih.gov This suggests that the position of the chlorine atom is critical. In the case of this compound, the presence of two chlorine atoms at positions flanking the nitrogen atom might confer significant resistance to microbial attack.
On the other hand, aminopyridines have been shown to be biodegradable, although complete degradation may not always be achieved. The presence of an amino group can make the pyridine ring more susceptible to microbial enzymatic attack. Therefore, the methylamine group at the 4-position of this compound could potentially facilitate microbial degradation, counteracting the recalcitrant nature imparted by the chlorine atoms.
The following table, based on data for related compounds, illustrates the variable biodegradability of substituted pyridines.
| Compound | Substituent(s) | Environmental Matrix | Degradation Outcome | Reference |
| 2-Chloropyridine | 2-Chloro | Anoxic estuarine sediment | Persistent | nih.gov |
| 3-Chloropyridine | 3-Chloro | Anoxic estuarine sediment | Persistent | nih.gov |
| 4-Chloropyridine | 4-Chloro | Anoxic estuarine sediment | Biotransformed within 130 days | nih.gov |
| Pyridine | None | Soil | Readily degraded | tandfonline.com |
This table is illustrative and based on data for structurally related compounds.
The identification of metabolites is key to understanding the degradation pathway. For pyridine derivatives, hydroxylation of the ring is a common initial step in microbial degradation. tandfonline.com This is often followed by ring cleavage.
Given the structure of this compound, potential initial transformation steps could include:
Hydroxylation: Introduction of a hydroxyl group onto the pyridine ring.
Dechlorination: Removal of one or both chlorine atoms.
N-demethylation: Removal of the methyl group from the amine.
The degradation of other halogenated aromatic compounds often proceeds through the formation of chlorocatechols, which are then subject to ring cleavage. nih.gov It is plausible that a similar pathway could be involved in the breakdown of this compound, should degradation occur.
Specific microbial communities are known to be involved in the degradation of pyridine and its derivatives. Bacteria from genera such as Arthrobacter, Pseudomonas, and Rhodococcus have been implicated in the breakdown of these compounds. researchgate.net Fungi are also known to play a role in the bioremediation of contaminated soils. mdpi.comyoutube.com
The enrichment of microbial consortia capable of degrading specific pollutants from contaminated sites is a common strategy in bioremediation. mdpi.com If this compound were to contaminate soil or water, it is conceivable that specialized microbial communities could adapt to utilize it as a source of carbon and/or nitrogen. However, the presence of two chlorine atoms likely makes this compound a challenging substrate for most microorganisms. The development of bioremediation strategies would probably require the isolation and application of specific microbial strains or consortia with the enzymatic machinery to attack this molecule.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or detailed spectral assignments for 2,6-dichloropyridine-4-methylamine, are available in the public research domain. While NMR is a fundamental technique for elucidating molecular structure, published spectra for this specific compound could not be located.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
While some patent documents allude to the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reactions involving this compound, detailed mass spectra, including the molecular ion peak (M+) and specific fragmentation patterns, have not been publicly reported. The exact mass of the compound is 175.991 g/mol .
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
Detailed HPLC methods for the analysis of this compound, including column specifications, mobile phase composition, flow rate, and retention time, are not described in available scientific literature. While suppliers indicate that purity is often assessed by HPLC, the specific methods and results are not publicly shared.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallographic studies for this compound in the Cambridge Structural Database or other publicly accessible resources. Consequently, information regarding its crystal system, space group, and precise bond lengths and angles in the solid state is not available.
Spectroscopic Methods (UV-Vis, IR) for Electronic and Vibrational Properties
Publicly accessible UV-Vis and IR spectra for this compound, which would provide insights into its electronic transitions and vibrational modes, could not be found. Therefore, characteristic absorption maxima (λmax) and key infrared absorption bands remain undocumented in the public scientific literature.
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The traditional synthesis of pyridine (B92270) derivatives often involves multi-step processes with harsh reaction conditions and the use of hazardous reagents. Current research is intensely focused on developing greener and more efficient synthetic routes. One documented synthesis of 2,6-Dichloropyridine-4-methylamine occurs as a by-product during the preparation of 2,6-Dichloropyridine-4-carboxaldehyde from 2,6-dihydroxy isonicotinic acid, involving chlorination, amidation, dehydration, and reduction steps. seplite.com
Future methodologies are expected to leverage principles of green chemistry to improve sustainability. This includes the exploration of:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of pyridine derivatives.
Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces the environmental impact.
Green Catalysts: The development and use of reusable and non-toxic catalysts are central to sustainable synthesis.
One-Pot Multicomponent Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing the need for intermediate purification.
These approaches aim to not only make the synthesis of compounds like this compound more environmentally friendly but also more economically viable.
Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Traditional Synthesis | Well-established procedures | Often requires harsh conditions, multi-step, generates significant waste |
| Microwave-Assisted | Faster reaction times, higher yields | Requires specialized equipment |
| Solvent-Free | Reduced waste, lower environmental impact | May not be suitable for all reaction types |
| Green Catalysts | Reusable, less toxic | Catalyst development can be complex and costly |
| One-Pot Reactions | Increased efficiency, less purification | Optimization can be challenging |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of potential therapeutic agents. For pyridine derivatives, which are known for their diverse pharmacological activities, these computational tools are invaluable.
The integration of AI and ML in the context of this compound and its analogs can be envisioned in several key areas:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can build sophisticated QSAR models that correlate the structural features of pyridine compounds with their biological activities. These models can then be used to predict the efficacy of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
Molecular Docking and Virtual Screening: AI-powered platforms can perform high-throughput virtual screening of large compound libraries to identify molecules that are likely to bind to specific therapeutic targets. For instance, derivatives of this compound could be computationally screened against a panel of protein kinases, a common target for pyridine-based inhibitors.
ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Machine learning models can be trained to predict these properties from a molecule's structure, allowing for the early identification of candidates with poor pharmacokinetic profiles.
By leveraging these computational approaches, researchers can navigate the vast chemical space of pyridine derivatives more efficiently, reducing the time and cost associated with bringing new drugs to market.
Exploration of New Therapeutic Targets and Disease Areas
The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. Aminopyridines, in particular, are known to interact with a wide range of biological targets, including enzymes and receptors, with voltage-gated potassium channels being a prominent example.
Future research into the therapeutic potential of this compound and its derivatives is likely to expand into new disease areas. Based on the known activities of related compounds, several promising avenues exist:
Oncology: Substituted aminopyridines have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. The 2,6-dichloro substitution pattern could be explored for its potential to enhance potency or selectivity against this and other cancer-related kinases.
Infectious Diseases: The pyridine nucleus is a core component of many antibacterial and antifungal agents. Novel derivatives of this compound could be screened for activity against a broad spectrum of pathogens, including drug-resistant strains.
Inflammatory Diseases: Certain aminopyridine compounds have demonstrated anti-inflammatory properties. Further investigation could uncover the potential of this compound derivatives in treating chronic inflammatory conditions.
The strategy of bioisosteric replacement, where one part of a molecule is swapped for another with similar physical or chemical properties, could also be employed. For example, the dichlorophenyl moiety is a common feature in many bioactive compounds, and understanding how the 2,6-dichloropyridine (B45657) core mimics or differs from this group could open up new therapeutic applications.
Development of Advanced Materials Incorporating Pyridine-Based Structures
The unique electronic and coordination properties of the pyridine ring make it an attractive building block for advanced materials. The nitrogen atom can act as a ligand for metal ions, and the aromatic ring can participate in π-π stacking interactions, leading to the formation of highly ordered structures.
Emerging research in materials science is exploring the incorporation of pyridine derivatives, including structures related to this compound, into a variety of advanced materials:
Metal-Organic Frameworks (MOFs): Pyridine-containing ligands are widely used in the construction of MOFs, which are porous materials with applications in gas storage, catalysis, and sensing. The specific substitution pattern of this compound could lead to MOFs with tailored pore sizes and functionalities.
Functional Polymers: Pyridine units can be incorporated into polymer backbones to create materials with specific properties. For example, pyridine-containing polymers have been developed for use as antimicrobial coatings, fluorescent sensors, and supports for catalysts.
Catalysis: The nitrogen atom in the pyridine ring can coordinate with metal catalysts, influencing their activity and selectivity. Materials functionalized with pyridine derivatives can act as recyclable catalysts for a variety of organic transformations.
The development of these materials is driven by the need for new technologies in areas ranging from energy and electronics to healthcare and environmental protection.
Investigations into Environmental Remediation Technologies
The presence of organic pollutants in water and soil is a significant environmental concern. Research into environmental remediation technologies is exploring the use of pyridine-based compounds and materials to address this challenge.
Future investigations in this area may focus on:
Photocatalytic Degradation: Pyridine-based catalysts, such as those incorporating zinc oxide (ZnO) or platinum-doped ZnO on an alumina support, have shown promise in the photocatalytic degradation of organic pollutants under UV or solar irradiation.
Adsorption of Heavy Metals: Materials functionalized with pyridine derivatives, such as modified graphene oxide, can be used to adsorb heavy metal ions from wastewater. The nitrogen atom in the pyridine ring can chelate with metal ions, effectively removing them from solution.
Biodegradation: While some pyridine derivatives can be persistent in the environment, certain microorganisms, such as Bacillus brevis, are capable of degrading pyridine. Research into the environmental fate of chlorinated pyridines is crucial for developing effective bioremediation strategies. Safety data for 2,6-Dichloropyridine suggests it is expected to be biodegradable with a low potential for bioaccumulation.
These emerging technologies offer the potential for more sustainable and effective methods for cleaning up contaminated environments.
Q & A
Basic Research Questions
Q. What methods are recommended for synthesizing 2,6-Dichloropyridine-4-methylamine with high purity, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amination of 2,6-dichloropyridine derivatives. For example, microwave-assisted amination using methylamine under controlled temperature (80–120°C) and pressure improves reaction efficiency and yield . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity. Reaction optimization should focus on solvent choice (e.g., DMF for solubility), stoichiometric ratios (1:1.2 for methylamine), and reaction time (6–12 hours) to minimize byproducts like dimethylated analogs .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 4.2 ppm for -CH₂NH₂ and δ 150–160 ppm for pyridine carbons) .
- Elemental analysis (C, H, N) to validate empirical formulas (e.g., C₆H₅Cl₂N₂) .
- Mass spectrometry (ESI-MS) for molecular ion detection (m/z ≈ 191 [M+H]⁺).
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities like unreacted dichloropyridine .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE: nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of volatile intermediates.
- Store waste in labeled, sealed containers and collaborate with certified waste management services for halogenated amine disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Divergent reactivity (e.g., Suzuki vs. Buchwald-Hartwig outcomes) may arise from:
- Substituent effects : Steric hindrance from the methylamine group vs. electronic effects of chlorine atoms. Computational DFT studies can model charge distribution and predict reactive sites .
- Catalyst selection : Compare Pd(OAc)₂/XPhos (for aryl halides) vs. CuI/L-proline (for Ullmann coupling) to identify optimal systems.
- Reaction monitoring : Use in-situ IR or GC-MS to detect transient intermediates and adjust conditions dynamically .
Q. What mechanisms explain the regioselectivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- The electron-withdrawing Cl groups at positions 2 and 6 activate the pyridine ring for NAS at position 4. Kinetic studies (e.g., Hammett plots) and computational modeling (DFT) reveal that the methylamine substituent stabilizes the Meisenheimer intermediate via resonance .
- Compare with analogs like 2,6-Dichloro-N-methylpyridin-4-amine (CAS 175461-33-3) to assess steric vs. electronic contributions to selectivity .
Q. How do structural analogs of this compound influence its biological activity in medicinal chemistry studies?
- Methodological Answer :
- SAR studies : Synthesize derivatives (e.g., N-methyl, N-ethyl) and test against target enzymes (e.g., kinases) to evaluate substituent effects on binding affinity .
- Comparative solubility : Use logP measurements (shake-flask method) to correlate lipophilicity with membrane permeability. For example, 2,6-Dichloro-N,N-dimethylpyridin-4-amine (CAS 175461-34-4) exhibits higher logP than the parent compound, altering bioavailability .
- Crystallography : Co-crystallize with protein targets (e.g., CYP450 isoforms) to map interactions and guide rational design .
Notes on Methodological Rigor
- Data Validation : Triangulate NMR, MS, and elemental analysis to confirm compound identity .
- Contradiction Analysis : Apply principal contradiction frameworks (e.g., identifying dominant variables in reactivity discrepancies) .
- Ethical Compliance : Adhere to safety protocols for halogenated amines and avoid non-research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
